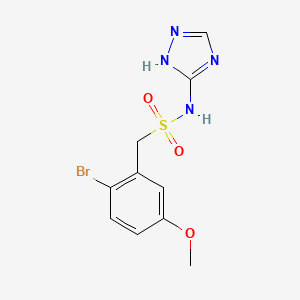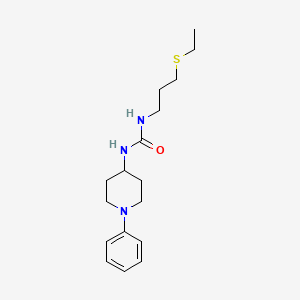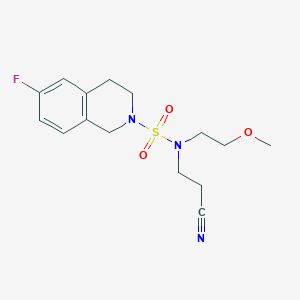![molecular formula C15H22N2O3S2 B6626400 N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide, also known as PETCM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PETCM is a small molecule inhibitor that targets the protein-protein interactions between the transcription factor STAT3 and its upstream activators.
Mecanismo De Acción
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide exerts its therapeutic effects by inhibiting the protein-protein interactions between the transcription factor STAT3 and its upstream activators, such as JAK and Src kinases. By blocking these interactions, N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide prevents the activation of STAT3 and downstream signaling pathways that promote cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, reduction of inflammation, and inhibition of Th17 cell differentiation. N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for STAT3 inhibition. However, N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide, including the development of more efficient synthesis methods, the optimization of N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide for clinical applications, and the identification of new therapeutic targets for N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide, as well as its efficacy in animal models and clinical trials.
Métodos De Síntesis
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide is synthesized through a multi-step process that involves the reaction of thiomorpholine with 2-(2-bromoethyl)phenylsulfonyl chloride, followed by the addition of 4-aminobutyric acid and coupling with N,N'-dicyclohexylcarbodiimide. The final product is purified through column chromatography to obtain pure N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders. N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of STAT3, which is a critical transcription factor involved in cancer cell survival and proliferation. N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide has been shown to have potential applications in the treatment of autoimmune disorders by inhibiting the differentiation of Th17 cells, which are involved in autoimmune responses.
Propiedades
IUPAC Name |
N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15(17-8-10-21-11-9-17)16-7-13-22(19,20)12-6-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRSQGXOPCFJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NCCS(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile](/img/structure/B6626326.png)
![2-[2-[Ethyl(pyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6626339.png)
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6626343.png)
![2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6626351.png)

![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6626370.png)
![1-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626377.png)

![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6626388.png)
![N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide](/img/structure/B6626391.png)
![5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B6626393.png)
![2-[(Z)-1-(1-tert-butyltriazol-4-yl)-3-phenylprop-1-en-2-yl]-1H-pyrimidin-6-one](/img/structure/B6626407.png)

![Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B6626426.png)